2,2'-Dibromo-1,1'-binaphthyl

Catalog No.
S1523814
CAS No.
150024-49-0
M.F
C20H12Br2
M. Wt
412.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dibromo-1,1'-binaphthyl

CAS Number

150024-49-0

Product Name

2,2'-Dibromo-1,1'-binaphthyl

IUPAC Name

2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene

Molecular Formula

C20H12Br2

Molecular Weight

412.1 g/mol

InChI

InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H

InChI Key

IJUDEFZBMMRSNM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br

Synthesis and Characterization:

2,2'-Dibromo-1,1'-binaphthyl is a synthetic organic compound with the chemical formula C₂₀H₁₂Br₂. It is a white crystalline solid with a melting point of 178-183 °C []. Several methods have been reported for its synthesis, including the bromination of 1,1'-binaphthyl or the Suzuki-Miyaura coupling reaction between 2-bromonaphthalene and 1,1'-bis(4-boronophenyl)ethane [, ]. Due to its rigid structure and chiral nature, 2,2'-dibromo-1,1'-binaphthyl has found applications in various areas of scientific research, as detailed below.

Asymmetric Catalysis:

One of the most prominent applications of 2,2'-dibromo-1,1'-binaphthyl is as a chiral ligand in asymmetric catalysis. Its rigid structure and bulky bromine substituents help to create a well-defined chiral environment around the metal center, leading to high enantioselectivity in various catalytic reactions []. For example, 2,2'-dibromo-1,1'-binaphthyl-based ligands have been successfully employed in hydrogenation, hydroboration, and aldol reactions, enabling the synthesis of chiral molecules with high optical purity [, , ].

2,2'-Dibromo-1,1'-binaphthyl is an organic compound with the molecular formula C20H12Br2 and a CAS number of 74866-28-7. It consists of two bromine atoms attached to the 2-position of the binaphthyl structure, which is composed of two naphthalene units connected by a single bond. This compound is notable for its chiral properties, as it can exist in enantiomeric forms, making it significant in asymmetric synthesis and catalysis. The compound appears as a white to light yellow crystalline solid and is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water .

2,2'-Dibromo-1,1'-binaphthyl itself does not have a known mechanism of action in biological systems. Its significance lies in being a precursor for BINAP, a chiral catalyst that functions by creating a stereochemically controlled environment around the reacting molecules during asymmetric synthesis [].

  • Limited data available on specific hazards. However, as a brominated aromatic compound, it is recommended to handle it with care, using appropriate personal protective equipment (PPE) like gloves and goggles.
Due to the presence of bromine substituents. Some notable reactions include:

  • Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles in reactions such as the formation of biaryl compounds.
  • Cross-coupling reactions: It can be utilized in Suzuki or Stille coupling reactions to form more complex organic molecules.
  • Lithiation: The compound can undergo lithiation using reagents like tert-butyllithium, allowing for further functionalization through electrophilic addition .

These reactions highlight its utility in synthetic organic chemistry.

The synthesis of 2,2'-dibromo-1,1'-binaphthyl can be achieved through several methods:

  • Bromination of 1,1'-binaphthyl: This method involves treating 1,1'-binaphthyl with bromine under controlled conditions to selectively introduce bromine at the 2-position.
  • Lithiation followed by substitution: As mentioned earlier, lithiation with tert-butyllithium can facilitate further reactions leading to the formation of various derivatives .
  • Resolution of racemic mixtures: Techniques such as chiral chromatography or crystallization can be employed to separate enantiomers from racemic mixtures of dibromo-binaphthylenes .

These methods illustrate the versatility in synthesizing this compound.

2,2'-Dibromo-1,1'-binaphthyl finds applications in several areas:

  • Asymmetric synthesis: Its chiral nature makes it valuable in producing enantiomerically pure compounds.
  • Ligands in catalysis: It is used as a ligand in transition metal-catalyzed reactions due to its ability to stabilize metal centers and influence reaction pathways.
  • Material science: It serves as a precursor for developing new materials with specific electronic and optical properties.

These applications underscore its importance in both academic research and industrial settings.

Interaction studies involving 2,2'-dibromo-1,1'-binaphthyl focus on its role as a ligand and its interactions with various metal complexes. Research indicates that it can form stable complexes with transition metals such as palladium and platinum. These interactions are essential for understanding the compound's catalytic properties and mechanisms .

Several compounds share structural similarities with 2,2'-dibromo-1,1'-binaphthyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1,1'-BinaphthylNo halogen substituentsChiral compound used extensively in synthesis
2,2'-Dihydroxy-1,1'-binaphthylHydroxyl groups at 2-positionUsed as a chiral ligand in asymmetric synthesis
4-BromobiphenylBromine on biphenyl structureSimpler structure; less sterically hindered
6-Bromo-1-naphtholBromine on naphtholExhibits different biological activities

The uniqueness of 2,2'-dibromo-1,1'-binaphthyl lies in its specific bromination pattern and its application as a chiral ligand in catalytic processes, distinguishing it from other similar compounds which may lack these features or functionalities .

XLogP3

7.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (88.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Dibromo-1,1'-binaphthyl

Dates

Modify: 2023-08-15
Schaller et al. Design and synthesis of the first triply twisted Mobius annulene. Nature Chemistry, doi: 10.1038/nchem.1955, published online 25 May 2014 http://www.nature.com/nchem

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